molecular formula C24H27NO4 B11371947 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(2-methylpropoxy)benzamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11371947
M. Wt: 393.5 g/mol
InChI Key: NSHOQDVKYBXGLO-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE is a complex organic compound that features a benzamide core substituted with furan, methoxyphenyl, and methylpropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine–imine rearrangement initiated by potassium hydride is a crucial step in this synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZOATE

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H27NO4/c1-18(2)17-29-22-12-8-20(9-13-22)24(26)25(16-23-5-4-14-28-23)15-19-6-10-21(27-3)11-7-19/h4-14,18H,15-17H2,1-3H3

InChI Key

NSHOQDVKYBXGLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3

Origin of Product

United States

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